1,2-Dibromo-4-fluoro-3-iodobenzene
Description
1,2-Dibromo-4-fluoro-3-iodobenzene (C₆H₂Br₂FI) is a polyhalogenated aromatic compound featuring bromine, iodine, and fluorine substituents at positions 1, 2, 3, and 4 on the benzene ring. Its unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthetic chemistry as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or in materials science for designing functionalized aromatics.
Properties
Molecular Formula |
C6H2Br2FI |
|---|---|
Molecular Weight |
379.79 g/mol |
IUPAC Name |
1,2-dibromo-4-fluoro-3-iodobenzene |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
InChI Key |
XUPLYZHZIXFQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substitutional Differences
The table below highlights key structural differences between 1,2-Dibromo-4-fluoro-3-iodobenzene and related compounds from :
| Compound Name | Substituents (Positions) | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | Br (1,2), F (4), I (3) | C₆H₂Br₂FI | High steric hindrance; mixed halogen effects (Br: bulky, I: polarizable) |
| 1,2-Dichloro-3-iodobenzene [D244] | Cl (1,2), I (3) | C₆H₃Cl₂I | Smaller halogens (Cl) reduce steric bulk but lower polarizability vs. Br/I |
| 1,2-Difluoro-4-iodobenzene [D062] | F (1,2), I (4) | C₆H₃F₂I | Electron-withdrawing F enhances ring electron deficiency vs. Br/Cl |
| 3,4-Dibromo-5-iodotoluene [D419] | Br (3,4), I (5), CH₃ (1) | C₇H₅Br₂I | Methyl group increases hydrophobicity; substitution pattern differs |
Key Observations :
- Halogen Type : Bromine and iodine contribute to higher molecular weight and polarizability compared to chlorine or fluorine. This influences reactivity in nucleophilic aromatic substitution or photochemical applications .
- Positional Effects : The meta and para placement of iodine in this compound creates distinct electronic environments compared to ortho-substituted analogs like D062.
Preparation Methods
Sequential Bromination and Iodination via Diazotization
The replacement of aromatic amino groups with halogens via diazonium intermediates remains a cornerstone of polyhalobenzene synthesis. For 1,2-dibromo-4-fluoro-3-iodobenzene, a plausible route involves starting with a fluorinated aniline derivative containing strategically positioned amino and nitro groups. As demonstrated in CN108002976B, 1-fluoro-2-amino-3-nitrobenzene undergoes diazotization bromination to yield 1-fluoro-2-bromo-3-nitrobenzene, followed by nitro reduction to an amine and subsequent iodination. Adapting this approach, a hypothetical precursor such as 4-fluoro-1,2-diamino-3-nitrobenzene could undergo sequential bromination and iodination:
-
Diazotization Bromination : Treatment with NaNO₂ and HBr in the presence of CuBr converts amino groups at positions 1 and 2 to bromine.
-
Nitro Reduction : Catalytic hydrogenation (e.g., H₂/Raney Ni) reduces the nitro group at position 3 to an amine.
-
Diazotization Iodination : The newly formed amine at position 3 is diazotized and replaced with iodine using KI or HI.
Critical parameters include maintaining acidic conditions (30–80% H₂SO₄), controlling stoichiometric ratios (1:1.09 amine-to-NaNO₂), and employing catalytic Cu(I) salts to enhance halogen displacement efficiency.
Optimization of Reaction Conditions
Data extrapolated from CN104829414A and CN108002976B highlight the importance of:
-
Temperature : Diazotization proceeds optimally at 50–60°C for bromination and room temperature for iodination.
-
Solvent Systems : Polar aprotic solvents like dichloromethane improve intermediate solubility during extraction.
-
Catalyst Loading : CuBr (0.5 equiv relative to substrate) maximizes bromine incorporation.
Table 1: Comparative Reaction Conditions for Diazonium-Based Halogenation
| Step | Reagents | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Bromination | NaNO₂, HBr, CuBr | 50–60°C | CuBr | 85–90 |
| Iodination | NaNO₂, KI, H₂SO₄ | 25°C | None | 75–80 |
Directed Ortho-Metalation for Regioselective Halogenation
Leveraging Directing Groups
The fluorine atom at position 4 acts as a weak ortho/para director, while nitro or amino groups provide stronger regiocontrol. For example, nitration of 4-fluoro-1,2-dibromobenzene could target position 3 (meta to fluorine), enabling subsequent reduction and iodination. This approach mirrors methodologies in CN108002976B, where nitro groups guide halogen placement.
Halogen Exchange Reactions
Multi-Step Synthesis via Nitro Intermediates
Nitration-Reduction Sequences
A three-step synthesis starting from 4-fluoro-1,2-dibromobenzene illustrates this pathway:
-
Nitration : Introduce nitro at position 3 using HNO₃/H₂SO₄ (yield: ~70%).
-
Reduction : Convert nitro to amine via H₂/Pd-C (yield: 95%).
-
Iodination : Diazotize the amine and substitute with iodine (yield: 80%).
Table 2: Yield Optimization in Nitration-Reduction-Iodination
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 70 |
| Reduction | H₂ (1 MPa), Raney Ni, RT | 95 |
| Iodination | NaNO₂, KI, H₂SO₄, RT | 80 |
Catalytic Systems and Their Impact
Copper-Mediated Halogenation
Cu(I) salts (CuBr, CuI) are indispensable in Sandmeyer-type reactions, facilitating radical intermediates for bromine and iodine incorporation. In CN108002976B, CuBr (0.5 equiv) boosted bromination yields to 85% by stabilizing reactive diazo species.
Solvent Effects
Non-polar solvents (e.g., CH₂Cl₂) minimize side reactions during extraction, while protic solvents (e.g., H₂O/H₂SO₄) enhance diazonium salt stability.
Challenges and Mitigation Strategies
Steric Hindrance
Adjacent bromine atoms at positions 1 and 2 hinder electrophilic attack at position 3. Mitigation includes:
Q & A
Q. What are the critical safety protocols for handling 1,2-Dibromo-4-fluoro-3-iodobenzene in laboratory settings?
Answer:
- Hazard Identification : The compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on analogous brominated/iodinated benzene derivatives .
- Safety Measures :
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Ensure fume hoods for ventilation .
- First Aid : For skin/eye contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and seek medical attention .
- Storage : Store in airtight containers away from light and oxidizing agents. Follow institutional guidelines for halogenated waste disposal .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer:
- Halogenation Strategies :
- Stepwise Halogenation : Start with fluorobenzene derivatives. Introduce iodine via electrophilic substitution (e.g., using I₂/HNO₃), followed by bromination with Br₂/FeBr₃. Regioselectivity is controlled by fluorine’s electron-withdrawing effects .
- Cross-Coupling Precursors : Use boronic acids (e.g., 6-Bromo-2-fluoro-3-iodophenylboronic acid) in Suzuki-Miyaura couplings to install substituents selectively .
Q. Which analytical techniques are optimal for characterizing this compound?
Answer:
Advanced Research Questions
Q. How do competing substituent effects (Br, I, F) influence reactivity in cross-coupling reactions?
Answer:
- Electronic and Steric Factors :
- Iodine vs. Bromine : Iodine’s larger atomic radius increases steric hindrance but offers better leaving-group ability in nucleophilic substitutions.
- Fluorine’s Electron-Withdrawing Effect : Directs electrophilic attacks to meta/para positions, complicating regioselectivity in Suzuki or Ullmann couplings .
- Methodological Mitigation : Use computational tools (DFT calculations) to predict reactive sites. Optimize catalysts (e.g., Pd(PPh₃)₄) and solvents (DMF/toluene) to favor desired pathways .
Q. How can researchers resolve contradictions in reported reaction yields for halogen-exchange reactions?
Answer:
Q. What strategies optimize thermodynamic stability in polyhalogenated benzene derivatives?
Answer:
Q. How can substituent-directed functionalization be achieved in multi-halogenated systems?
Answer:
- Protection/Deprotection Strategies :
- Metal-Mediated Reactions : Employ Pd-catalyzed C-H activation to functionalize specific positions without displacing halogens .
Methodological Frameworks for Rigorous Research
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, pairing toxicity studies (H302/H315) with green chemistry approaches aligns with ethical and novel research goals .
- Data Contradiction Analysis : Use systematic reviews to compare results across studies, identifying variables like catalyst purity or solvent drying methods as potential confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
